4-[3-(4,5-Dicyano-2-nitrophenoxy)-5-methylphenoxy]-5-nitrobenzene-1,2-dicarbonitrile
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Overview
Description
4-[3-(4,5-Dicyano-2-nitrophenoxy)-5-methylphenoxy]-5-nitrobenzene-1,2-dicarbonitrile is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple nitro and cyano groups, which contribute to its reactivity and potential utility in different chemical processes.
Preparation Methods
The synthesis of 4-[3-(4,5-Dicyano-2-nitrophenoxy)-5-methylphenoxy]-5-nitrobenzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization reaction of diaminomaleonitrile to form 4,5-dicyano-1,2,3-triazole, which is then further reacted with appropriate reagents to introduce the nitro and phenoxy groups . Industrial production methods may involve the use of high-pressure reactors and specific catalysts to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and cyano groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of cation radicals, which can further react to form various organic compounds .
Scientific Research Applications
4-[3-(4,5-Dicyano-2-nitrophenoxy)-5-methylphenoxy]-5-nitrobenzene-1,2-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic agents.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to undergo various chemical transformations. The presence of nitro and cyano groups allows it to participate in electron transfer reactions, forming reactive intermediates that can interact with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Properties
Molecular Formula |
C23H10N6O6 |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
4-[3-(4,5-dicyano-2-nitrophenoxy)-5-methylphenoxy]-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C23H10N6O6/c1-13-2-18(34-22-6-16(11-26)14(9-24)4-20(22)28(30)31)8-19(3-13)35-23-7-17(12-27)15(10-25)5-21(23)29(32)33/h2-8H,1H3 |
InChI Key |
PRRBMWXJJGYONM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])OC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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